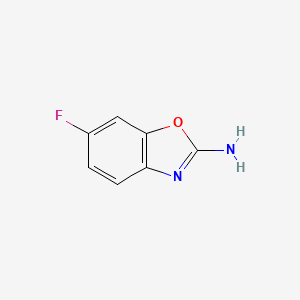

6-Fluoro-1,3-benzoxazol-2-amine

Description

6-Fluoro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H5FN2O . It is also known by other names such as 6-Fluorobenzo[d]oxazol-2-amine and 6-Fluoro-benzooxazol-2-ylamine .

Synthesis Analysis

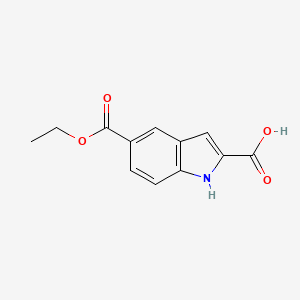

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), was synthesized by a two-step reaction from starting material 2,5-bis(benzoxazol-2-yl)thiophene (BBT) .Molecular Structure Analysis

The molecular weight of this compound is 152.13 . The molecular formula is C7H5FN2O . The canonical SMILES structure is C1=CC2=C(C=C1F)OC(=N2)N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzoxazole derivatives have been synthesized using various pathways .Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Benzoxazole derivatives, including those substituted with fluoro groups such as 6-Fluoro-1,3-benzoxazol-2-amine, have shown significant importance in medicinal chemistry and material science. Microwave-assisted synthesis has emerged as a beneficial technique to enhance the diversity and speed of research in modern chemistry, particularly for the synthesis of benzoxazole derivatives. This method has proven to be more effective than conventional heating, allowing for the rapid and efficient production of benzoxazoles with a variety of substituents in high yield. Microwave irradiation is directly coupled with the molecules, providing an interior heating mechanism that is superior to traditional methods (Özil & Menteşe, 2020).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including derivatives of benzoxazoles, have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. These imaging techniques are crucial for understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. Early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies are facilitated by PET amyloid imaging, highlighting the significance of benzoxazole derivatives in clinical applications (Nordberg, 2007).

Efficient PFAS Removal by Amine-Functionalized Sorbents

The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has been a growing concern due to their persistence and toxicity. Amine-containing sorbents, potentially including benzoxazole derivatives, have been identified as promising materials for PFAS removal. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to effectively remove PFAS from municipal water and wastewater. This application underscores the importance of benzoxazole derivatives in addressing environmental pollution challenges (Ateia et al., 2019).

Antimicrobial Applications of Benzoxazinoids

Benzoxazinoids, including benzoxazole derivatives, have been recognized for their role in plant defense against microbiological threats. These compounds have shown potential as antimicrobial scaffolds, with synthetic derivatives of the 1,4-benzoxazin-3-one backbone demonstrating potent activity against pathogenic fungi and bacteria. This suggests that benzoxazole derivatives can serve as a basis for designing new antimicrobial agents, offering a promising avenue for drug development (de Bruijn, Gruppen, & Vincken, 2018).

Properties

IUPAC Name |

6-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHUCNWTDVPWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672502 | |

| Record name | 6-Fluoro-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-73-0 | |

| Record name | 6-Fluoro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)

![Methyl [(E)-(4-methylphenyl)methylene]carbamate](/img/structure/B598404.png)